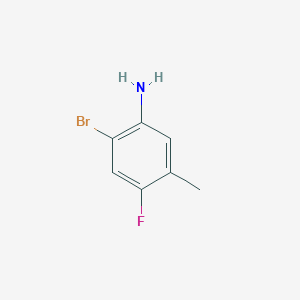

2-Bromo-4-fluoro-5-methylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGJGCSBDAWDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609593 | |

| Record name | 2-Bromo-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065076-39-2 | |

| Record name | 2-Bromo-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Methylaniline and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of 2-Bromo-4-fluoro-5-methylaniline and its derivatives heavily relies on the strategic introduction of bromo, fluoro, and methyl groups onto an aniline (B41778) framework. This involves a series of electrophilic aromatic substitution, fluorination, methylation, and amination reactions, each with its own set of challenges and optimization parameters.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a cornerstone for the functionalization of the aniline ring. The powerful activating nature of the amino group dictates the primary substitution patterns, but its reactivity often requires modulation to achieve desired outcomes.

The bromination of aniline and its derivatives is a well-established yet challenging transformation. The strong electron-donating amino group makes the aromatic ring highly susceptible to electrophilic attack, often leading to multiple substitutions. libretexts.orgchemistrysteps.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722). byjus.com

To control the reaction and achieve monobromination, several strategies have been developed. One common approach is to reduce the activating effect of the amino group by converting it into an amide, such as acetanilide. libretexts.org This modification still directs substitution to the ortho and para positions but tempers the reactivity, allowing for more controlled halogenation. libretexts.org

Achieving high regioselectivity, particularly for specific isomers, requires more refined methods. For example, para-selective bromination of anilines can be achieved with high yields through various protocols:

Organometallic Intermediates : Treating an aniline with n-butyllithium and then trimethyltin (B158744) chloride, followed by reaction with bromine, yields the para-bromoaniline with excellent selectivity. acs.orgnih.gov

Copper Catalysis : The use of copper(II) halides in ionic liquids provides a mild and effective method for the para-chlorination or bromination of unprotected anilines. beilstein-journals.orgnih.gov Another copper-catalyzed approach involves oxidative bromination with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈), which is both practical and regioselective.

Metal-Free Systems : A combination of the organic dye Eosin Y and Selectfluor has been shown to be a mild and highly para-selective brominating system for aniline derivatives, proceeding via a postulated radical pathway. acs.org

Electrochemical Methods : By controlling the electric potential, the selective mono- or di-halogenation of anilines can be achieved, offering a high degree of control over the reaction outcome. acs.org

In the specific context of synthesizing substituted anilines like this compound, the starting material dictates the bromination strategy. For the synthesis of its isomer, 5-bromo-4-fluoro-2-methylaniline, 4-fluoro-2-methylaniline (B1329321) is brominated using N-bromosuccinimide (NBS). The existing methyl and amino groups direct the incoming bromine to the available positions, with steric hindrance from the methyl group favoring substitution at the 5-position.

The regiochemical outcome of halogenation on a substituted aniline is determined by the interplay of the electronic and steric effects of the substituents already present on the aromatic ring.

Amino Group (-NH₂) : As a powerful activating group with a strong +M (mesomeric) effect, the amino group directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Its high reactivity can lead to over-halogenation. libretexts.org In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.com

Fluoro Group (-F) : Halogens are deactivating groups due to their -I (inductive) effect, yet they are ortho, para-directing because of their +M effect.

Methyl Group (-CH₃) : An alkyl group is an activating, ortho, para-directing group due to inductive effects and hyperconjugation.

In a molecule like 4-fluoro-5-methylaniline (a potential precursor), the amino group at position 1 is the strongest activator, strongly directing to positions 2 and 6. The fluorine at position 4 directs to positions 3 and 5, while the methyl group at position 5 directs to positions 2, 4, and 6. The synthesis of This compound would likely start from a precursor like 4-fluoro-5-methylaniline or 4-fluoro-3-methylaniline (B1294958). The bromination of 4-fluoro-3-methylaniline would be directed to the position ortho to the strong amino activator, leading to the desired product. The combined directing effects of the substituents must be carefully analyzed to predict the major product.

Catalytic methods offer milder reaction conditions and improved selectivity for halogenation reactions.

Aniline Catalysts : It has been demonstrated that arylamines can themselves act as catalysts for electrophilic halogenation. nih.gov They react with halogen sources like N-halosuccinimides (NCS, NBS, NIS) to form an N-haloarylamine intermediate. This intermediate then serves as a highly reactive yet selective halogenating agent for a variety of aromatic compounds. nih.govresearchgate.net The catalyst's reactivity can be fine-tuned by altering the electronic properties of the aniline catalyst. nih.gov

Lewis Acid Catalysis : Various metal catalysts have been employed to facilitate the halogenation of anilines. Copper-catalyzed methods are particularly common for achieving high regioselectivity. beilstein-journals.orgnih.govrsc.org For instance, copper(II) chloride has been used for the direct chlorination of unprotected anilines. beilstein-journals.org Palladium catalysts have been developed for more specialized C-H functionalizations, such as the meta-chlorination of anilines using a norbornene mediator. nih.gov Bismuth(III) chloride (BiCl₃) has also been found to be a suitable catalyst for the bromination of aniline derivatives. researchgate.net

Fluorination Techniques for Aniline Precursors

Introducing a fluorine atom onto an aromatic ring often requires specialized reagents and techniques, as direct fluorination with F₂ is highly reactive and difficult to control.

One established method involves the preparation of fluorinated anilines from aromatic azides. The anilines are first converted to the corresponding azides, which are then treated with anhydrous hydrogen fluoride (B91410) to yield the fluorinated aniline. google.com

More modern approaches utilize electrophilic fluorinating agents, often referred to as "N-F" reagents. These include reagents like N-fluorosulfonamides and N-fluoropyridinium salts. nih.gov Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available electrophilic fluorinating agent that is safer to handle than gaseous fluorine. researchgate.net It can be used for the fluorination of a wide range of substrates.

Recent advancements also include photoinduced methods, such as the difluoroalkylation of anilines, which can proceed through redox-neutral pathways or via the formation of electron donor-acceptor (EDA) complexes. nih.gov

Methylation and Amination Strategies

Methylation : The N-methylation of anilines can be achieved using methanol (B129727) as the methyl source with a ruthenium catalyst. rsc.orgnih.gov Another approach is the copper-promoted cross-coupling of anilines with methylboronic acid. acs.org For the introduction of a methyl group onto the aromatic ring (C-methylation), Friedel-Crafts alkylation is a classic method, though it can be problematic with anilines due to the Lewis basicity of the amino group.

Amination : While the target molecule is an aniline itself, amination strategies are relevant for the synthesis of its precursors or derivatives. Classical methods for preparing anilines often involve the reduction of nitroarenes or nucleophilic substitution on aryl halides. researchgate.net Modern methods focus on the direct C-H amination of aromatic compounds, which is a more atom-economical approach. acs.orgrsc.org These transformations can be catalyzed by various metals and may proceed through radical pathways. researchgate.netrsc.org

Multi-Step Synthetic Pathways

Multi-step syntheses are fundamental to the production of this compound, allowing for the precise installation of functional groups through a sequence of reliable and well-understood reactions.

Precursor Functionalization and Transformation Reactions

The synthesis of this compound often begins with the strategic functionalization of a simpler, commercially available precursor. A common approach involves the transformation of substituted toluene (B28343) or aniline molecules. For instance, a synthesis can start from a compound like 5-fluoro-2-methylaniline (B146954) chemicalbook.com. The key transformation in this sequence is the selective introduction of a bromine atom onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution, where a brominating agent is used to replace a hydrogen atom.

Another powerful multi-step strategy involves starting with a nitro-aromatic compound. For example, a related compound, 2-bromo-5-fluoro-4-nitroaniline, is synthesized from 2-bromo-5-fluoroaniline. This process can involve a direct nitration or a sequence where the amine group is first protected, followed by nitration, and then deprotection google.com. The nitro group can then be reduced to the primary amine, a crucial transformation in aniline synthesis. The reduction of a nitro group is often accomplished using reagents like iron powder in acidic media or through catalytic hydrogenation, for instance, using Raney Nickel google.com. These methods are valued for their high chemoselectivity, reducing the nitro group while preserving other functionalities like halogens on the ring mdpi.com.

A typical reaction sequence is outlined below:

Nitration: Introduction of a nitro group (-NO₂) onto a fluorotoluene precursor.

Reduction: Conversion of the nitro group to an amine (-NH₂) to form a fluoro-methylaniline.

Bromination: Selective addition of a bromine atom to the aniline ring to yield the final product.

The table below illustrates common precursor transformations.

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| 4-Methylaniline (p-Toluidine) | Bromination | Bromine or N-Bromosuccinimide (NBS) | 2-Bromo-4-methylaniline | echemi.com |

| 2-Bromo-5-fluoronitrobenzene | Nitro Group Reduction | Raney Nickel, H₂ | 2-Bromo-5-fluoroaniline | google.com |

| 2-Bromo-5-fluoroaniline | Nitration | Concentrated Nitric Acid, Acetic Anhydride | 2-Bromo-5-fluoro-4-nitroaniline | google.com |

| 4-Bromo-2-fluoro-aniline | Oxidation | Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) | 4-Bromo-2-fluoro-nitrobenzene | mdpi.com |

Diazotization and Hydrolysis Reactions in Preparation of Halogenated Phenols as Intermediates

Although not a direct route to anilines, the diazotization of an aromatic amine followed by hydrolysis is a classic and effective method for preparing the corresponding phenol (B47542). This can be a critical step in creating halogenated phenol intermediates, which can then be converted to anilines through various chemical pathways.

The process begins with the treatment of a primary aromatic amine, such as a halogenated aniline, with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) youtube.comgoogle.com. This reaction, known as diazotization, converts the amine group into a diazonium salt (-N₂⁺).

The resulting arenediazonium salt is a highly versatile intermediate. While it can be used in many other reactions (like the Sandmeyer reaction), gently heating the diazonium salt solution in the presence of water causes the diazonium group to be replaced by a hydroxyl (-OH) group, with the evolution of stable nitrogen gas youtube.com. This hydrolysis reaction provides a clean pathway to phenols. For instance, a bromo-fluoro-methylaniline could be converted into a bromo-fluoro-methylphenol, which could then serve as a precursor in syntheses requiring a phenol starting material. The reaction temperature for hydrolysis is a key parameter; while diazotization requires cold conditions to keep the diazonium salt from decomposing, the subsequent hydrolysis step requires heat to drive the substitution youtube.com.

Sequential Halogenation and Amination Protocols

The construction of substituted anilines like this compound can be achieved through carefully ordered halogenation and amination steps. The sequence of these reactions is critical and is dictated by the directing effects of the substituents on the aromatic ring.

Route 1: Halogenation of an Aniline Precursor In this approach, an existing aniline derivative is halogenated. For example, starting with 4-fluoro-5-methylaniline, a bromine atom can be introduced. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Therefore, direct bromination would likely lead to a mixture of products. To achieve high regioselectivity, the reactivity of the amino group is often tempered by converting it into an amide (e.g., an acetanilide) before the halogenation step. After bromination, the protecting group is removed by hydrolysis to regenerate the amine.

Route 2: Amination of an Aryl Halide Precursor Alternatively, the synthesis can start with an aryl halide that already contains the desired bromine and fluorine atoms. The amino group is then introduced in a subsequent step. Classical methods for this transformation, such as nucleophilic aromatic substitution with ammonia, often require harsh conditions of high temperature and pressure researchgate.net. More modern approaches utilize transition metal-catalyzed reactions, which proceed under much milder conditions and offer greater functional group tolerance organic-chemistry.orgorganic-chemistry.org. This catalytic amination has become a cornerstone of modern organic synthesis for creating C-N bonds.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques, particularly those involving transition metal catalysts, to achieve high efficiency, selectivity, and functional group compatibility.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aniline Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis and functionalization of anilines. thermofisher.comacs.org Catalysts based on palladium, copper, and rhodium are prominent in this field. nih.govnih.gov These reactions typically follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

For aniline synthesis, the Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. This method is a significant improvement over traditional amination techniques, allowing for the coupling of a wide range of substrates under relatively mild conditions. organic-chemistry.org Beyond creating the aniline itself, these cross-coupling methods can be used to further modify the aniline product. The halogen atoms on a molecule like this compound serve as synthetic handles for introducing new molecular complexity.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or boronic ester) and an organohalide or triflate. nih.gov It is one of the most versatile and widely used methods for forming C-C bonds due to the mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance of functional groups. mdpi.com

The bromine atom in this compound makes it an excellent electrophilic partner for Suzuki-Miyaura reactions. By coupling this compound with various aryl or vinyl boronic acids, a diverse range of derivatives can be synthesized. This strategy is frequently employed in medicinal chemistry to build complex molecules and explore structure-activity relationships. For example, similar bromo-substituted intermediates are used in the synthesis of pharmaceutically important compounds, where the bromine atom is replaced with a new aryl or heteroaryl group in a key C-C bond-forming step. mdpi.comnih.gov The reaction is highly chemoselective, meaning the C-Br bond can be selectively coupled while leaving other parts of the molecule, such as the C-F bond and the aniline moiety, intact.

The table below provides illustrative examples of Suzuki-Miyaura coupling reactions on bromo-aromatic substrates, demonstrating the general conditions and applicability.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 91% | mdpi.com |

| 8-Bromo-3-methylbenzo[e]imidazo[5,1-c] thermofisher.comnih.govnih.govtriazine | (2-Fluoropyridin-3-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 89% | mdpi.com |

| 3-Bromo-2-tosyloxypyridine | (4-(Trifluoromethyl)phenyl)boronic acid | Pd(OAc)₂ / Ad₂BnP | K₂CO₃ | Toluene/H₂O | 99% | nih.gov |

| 3-Bromo-2-methyl-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 86% | nih.gov |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing aryl amines from aryl halides. In the context of producing derivatives of this compound, this reaction would typically involve coupling an aryl bromide or chloride with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Key components of this strategy include:

Catalysts: Palladium complexes, such as those derived from Pd(OAc)₂ or [Pd₂(dba)₃], are commonly used.

Ligands: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Examples include XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl).

Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are essential for catalyst turnover. rsc.org

The reaction is highly versatile, tolerating a wide range of functional groups, which is advantageous for complex molecule synthesis. For instance, the amination of 2-bromopyridines has been successfully achieved with high yields using a Pd/dppp (1,3-Bis(diphenylphosphino)propane) system. rsc.org The general applicability of Buchwald-Hartwig amination makes it a primary strategy for creating derivatives by forming new C-N bonds at the bromine-substituted position.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) | Active catalyst source |

| Ligand | t-BuXPhos | Stabilizes Pd-complex, facilitates oxidative addition and reductive elimination |

| Base | Sodium tert-butoxide (NaOt-Bu) | Promotes deprotonation of the amine and catalyst regeneration |

| Solvent | Toluene, Dioxane, 2-MeTHF | Reaction medium |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Anilines

Nucleophilic Aromatic Substitution (SNAr) is a vital reaction for modifying aromatic rings, particularly those bearing halogens and electron-withdrawing groups. researchgate.net For this compound, the presence of two different halogens—bromine and fluorine—on the aniline ring presents an interesting case for regioselectivity.

In SNAr reactions, the rate of substitution is highly dependent on the nature of the leaving group. Generally, for halogens, the leaving group ability follows the order F > Cl > Br > I, which is inverse to their acidity. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate. researchgate.net

Therefore, in a reaction involving this compound, a nucleophile would preferentially displace the fluorine atom over the bromine atom, provided the ring is sufficiently activated. The amino group (-NH₂) is a strong activating group, while the methyl group (-CH₃) is a weak activating group; their positions relative to the halogens influence the precise reactivity. Studies on fluorinated chalcones and other fluoro-aromatic compounds confirm that fluorine is an excellent leaving group in SNAr reactions, especially when it is in a position that can stabilize the negative charge of the intermediate. rsc.org

Hydrodehalogenation Strategies for Selective Bromine Removal

Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom, effectively achieving a reduction. In the case of a dihalogenated compound like this compound, achieving selective removal of one halogen over the other is a significant synthetic challenge.

The selective removal of bromine in the presence of fluorine is generally feasible due to the significant difference in the bond dissociation energies of the Carbon-Bromine (C-Br) and Carbon-Fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, making it much more resistant to cleavage than the C-Br bond.

Catalytic hydrodebromination is a common method, often employing a palladium catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source. Common hydrogen sources include:

Hydrogen gas (H₂)

Transfer hydrogenation reagents like formic acid, ammonium (B1175870) formate, or ethanol (B145695). google.com

Silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), activated by a fluoride source. nih.gov

By carefully selecting the catalyst and reaction conditions (temperature, pressure, and hydrogen source), it is possible to achieve chemoselective hydrodebromination, yielding 4-fluoro-5-methylaniline. This selectivity is crucial for creating specific derivatives where the fluorine atom is retained for its unique electronic properties or as a site for subsequent transformations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is essential for developing sustainable industrial processes. Key areas of focus include the use of safer chemicals and the improvement of process efficiency to minimize waste.

Environmentally Benign Reagents and Solvents

The choice of solvents and reagents is a primary consideration in green chemistry, as they constitute the bulk of waste in chemical manufacturing. Current time information in Pasuruan, ID.

Solvent Selection: Traditional solvents for cross-coupling reactions, such as toluene and dioxane, are often toxic and environmentally harmful. researchgate.net Research has focused on identifying greener alternatives. For Buchwald-Hartwig aminations, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as superior and more sustainable options. researchgate.netwikipedia.org Furthermore, conducting these reactions in aqueous micellar media represents a significant advancement, reducing reliance on organic solvents. nih.gov For SNAr reactions, the use of recyclable cosolvents like 2-MeTHF with water in continuous flow systems has also proven effective and sustainable. rsc.org

Reagent Choice: In hydrodehalogenation, harsh reducing agents can be replaced with cleaner alternatives. Catalytic transfer hydrogenation using benign hydrogen donors like ethanol avoids the need for high-pressure hydrogen gas. google.com Similarly, using paraformaldehyde as a hydride source in palladium-catalyzed hydrodehalogenation offers another alternative.

Waste Minimization and Process Efficiency

Improving process efficiency is a core tenet of green chemistry, aiming to maximize the conversion of raw materials into the desired product while minimizing waste.

Process Intensification: Techniques like flow chemistry are being increasingly adopted to improve the efficiency and safety of reactions like SNAr. Continuous flow reactors offer superior heat and mass transfer, leading to shorter reaction times, higher yields, and reduced waste generation compared to traditional batch processing. rsc.orggoogle.com One-pot reactions, where multiple synthetic steps are performed sequentially in the same vessel, also enhance efficiency by reducing the need for intermediate purification steps, thus saving solvents and energy.

Table 2: Green Chemistry Approaches in Synthesis

| Principle | Strategy | Example Application | Benefit |

|---|---|---|---|

| Benign Solvents | Replacement of hazardous solvents | Using 2-MeTHF instead of dioxane in Buchwald-Hartwig amination | Reduced toxicity and environmental impact |

| Use of aqueous media | Micellar catalysis for cross-coupling reactions | Lowered VOC emissions and solvent waste | |

| Waste Minimization | Catalyst recycling | Employing heterogeneous Pd/C or encapsulated Pd catalysts | Reduced metal waste and cost |

| Process intensification | Using continuous flow reactors for SNAr reactions | Improved yield, safety, and efficiency; less waste |

Spectroscopic and Computational Investigations of 2 Bromo 4 Fluoro 5 Methylaniline

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and bonding within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

As of the current date, publicly accessible, peer-reviewed experimental FTIR spectra for 2-Bromo-4-fluoro-5-methylaniline are not available. Therefore, a detailed analysis of its infrared absorption bands cannot be presented at this time.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Similarly to FTIR data, experimental FT-Raman spectra for this compound have not been reported in the public domain. This prevents a detailed discussion of its Raman scattering peaks.

Assignment of Fundamental Vibrational Modes

In the absence of experimental data, a general prediction of the fundamental vibrational modes for this compound can be made based on the characteristic frequencies of its functional groups. The molecule is expected to exhibit vibrations corresponding to the aniline (B41778) moiety (N-H stretching, bending), the benzene (B151609) ring (C-H stretching, C-C stretching), and the substituents: a methyl group (C-H stretching and bending), a fluorine atom (C-F stretching), and a bromine atom (C-Br stretching). The precise frequencies of these modes would be influenced by the electronic and steric interactions between the substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, fluorine, amino, and methyl groups. The amino group (-NH₂) is an activating group and will shield the aromatic protons, shifting their signals upfield. Conversely, the halogen atoms (Br and F) are deactivating and will cause a downfield shift. The methyl group (-CH₃) is weakly activating. The interplay of these effects will determine the final chemical shifts of the two aromatic protons. The amine protons are expected to appear as a broad singlet, and the methyl protons as a sharp singlet.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Doublet, Doublet |

| Amine NH₂ | 3.5 - 4.5 | Broad Singlet |

| Methyl CH₃ | 2.0 - 2.5 | Singlet |

Note: These are predicted values and may differ from experimental results.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are determined by the nature of the substituents attached to the aromatic ring. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The carbons bonded to the amino and methyl groups will be shielded relative to the unsubstituted benzene, while the carbon bonded to the bromine atom will be deshielded.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH₂ | 140 - 150 |

| C-Br | 105 - 115 |

| C-F | 150 - 160 (with C-F coupling) |

| C-CH₃ | 125 - 135 |

| Aromatic CH | 115 - 130 |

| Methyl CH₃ | 15 - 25 |

Note: These are predicted values and may differ from experimental results.

While detailed experimental spectroscopic data for this compound is limited in the public domain, its synthesis has been documented in patent literature. For instance, a patent for quinoline (B57606) derivatives reports the use of this compound as a starting material and confirms its identity via mass spectrometry, showing a mass peak of [M+H]⁺ at m/z 240.0. google.com

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorine Substituents

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds such as this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range, which minimizes the likelihood of signal overlap. icpms.cz This technique provides detailed information about the electronic environment of the fluorine atom within the molecule.

The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the other substituents on the aromatic ring, namely the bromine atom, the methyl group, and the amino group. The electron-withdrawing nature of the bromine atom and the electron-donating effects of the methyl and amino groups will affect the shielding of the fluorine nucleus, leading to a characteristic chemical shift in the ¹⁹F NMR spectrum. icpms.cznih.gov

Furthermore, scalar coupling (J-coupling) between the ¹⁹F nucleus and neighboring ¹H nuclei provides valuable structural information. The magnitude of the coupling constants (typically denoted as nJFH, where n is the number of bonds separating the nuclei) can help to confirm the relative positions of the substituents on the benzene ring. icpms.cz For instance, a three-bond coupling (³JFH) would be expected between the fluorine atom at position 4 and the proton at position 3, and a four-bond coupling (⁴JFH) might be observed between the fluorine and the protons of the methyl group at position 5.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure of complex organic molecules like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. youtube.com In the case of this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, helping to assign their specific chemical shifts. youtube.com For example, a correlation would be expected between the proton at position 3 and the proton at position 6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached (¹H-¹³C). This is crucial for assigning the signals in the ¹³C NMR spectrum. For this compound, HMQC/HSQC would link the aromatic protons to their corresponding carbon atoms in the ring and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-4 bonds) correlations between protons and carbons. youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton. For this molecule, HMBC correlations would be expected between the methyl protons and the carbons at positions 4, 5, and 6, as well as between the aromatic protons and neighboring carbons.

By combining the information from these 2D NMR experiments, a comprehensive and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved.

Electronic Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For substituted anilines like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π-π* and n-π* electronic transitions. researchgate.net The π-π* transitions typically occur at shorter wavelengths and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The n-π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to a π* antibonding orbital.

The positions and intensities of these absorption bands are influenced by the substituents on the aniline ring. researchgate.netnih.gov The bromine, fluorine, and methyl groups can cause a shift in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in the molar absorptivity (εmax). For instance, the presence of an amino group generally causes a red shift in the absorption bands of benzene. The interplay of the electron-withdrawing halogen atoms and the electron-donating methyl and amino groups in this compound will determine its specific UV-Vis absorption profile. acs.org

Table 1: Expected UV-Vis Absorption Data for Substituted Anilines

| Compound | Solvent | λmax (nm) | Electronic Transition |

| Aniline | Acetonitrile | ~235, ~285 | π-π, n-π |

| This compound | Various | - | - |

Data for this compound is not explicitly available in the search results but can be inferred based on the behavior of similar substituted anilines.

Fluorescence Spectroscopy and Emission Characteristics

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the fluorescence of aniline and its derivatives can be complex and is often sensitive to the solvent environment and the nature of the substituents. acs.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. Certain organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit significant NLO properties. dntb.gov.ua In this compound, the amino group can act as an electron donor and the substituted benzene ring as the π-system. The electron-withdrawing halogen substituents can enhance the molecular hyperpolarizability (β), a key parameter for NLO activity.

Theoretical studies on similar halogenated anilines have shown that the introduction of halogens can influence the NLO response. dntb.gov.ua Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the hyperpolarizability and predict the NLO properties of such compounds. dntb.gov.ua

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations are powerful tools for investigating the molecular structure, electronic properties, and spectroscopic features of molecules like this compound. acs.orgresearchgate.net Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) can be used to optimize the molecular geometry and calculate various properties. researchgate.netnih.gov

These calculations can provide valuable data that complements experimental findings. For instance, theoretical calculations can predict:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles. researchgate.net

Vibrational Frequencies: To aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netnih.gov

NMR Chemical Shifts: Theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can assist in the analysis of experimental spectra.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding electronic transitions and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net

Nonlinear Optical (NLO) Properties: As mentioned previously, the first-order hyperpolarizability can be calculated to assess the NLO potential of the molecule. researchgate.net

Studies on similar halogenated anilines have demonstrated the utility of these computational approaches in understanding their structure-property relationships. dntb.gov.uaresearchgate.net

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound, DFT calculations would be employed to determine its most stable three-dimensional structure.

The process begins by constructing an initial guess of the molecule's geometry. This structure is then subjected to a geometry optimization algorithm. The forces on each atom are calculated, and the atomic positions are iteratively adjusted to minimize the total electronic energy of the molecule. This process continues until the forces on the atoms are negligible and the energy change between iterations is below a specified threshold, indicating that a stable energy minimum has been reached. The resulting optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles. For substituted anilines, DFT has been shown to be a reliable method for predicting these parameters. nih.govresearchgate.net

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the wavefunction and energy of a quantum many-body system. Unlike DFT, which includes electron correlation through an approximate exchange-correlation functional, the HF method treats electron correlation in a more simplified manner, by only considering the exchange interactions arising from the Pauli exclusion principle.

For this compound, HF calculations would also be used to optimize the molecular geometry and calculate electronic properties. Comparing the results from HF and DFT methods is a common practice in computational chemistry. nih.govresearchgate.netresearchgate.net Typically, DFT methods like B3LYP are considered superior to HF for molecular vibrational problems as they account for electron correlation, often leading to results that are in better agreement with experimental data. nih.gov Nevertheless, HF provides a foundational baseline for more advanced calculations and is valuable for comparative analysis.

Basis Set Selection and Its Impact on Computational Accuracy

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets provide a more accurate description of the electron distribution in the molecule but at a significantly higher computational cost.

Commonly used basis sets in studies of similar molecules include the Pople-style basis sets, such as 6-31G* or 6-311++G(d,p). nih.govresearchgate.net The notation indicates the complexity:

6-311G : Describes the core electrons with a single function and the valence electrons with three functions.

+ or ++ : Add diffuse functions, which are important for describing anions or molecules with lone pairs, allowing orbitals to occupy a larger space.

(d,p) or * : Add polarization functions, which allow for non-spherical distortion of the orbitals, accounting for the influence of adjacent atoms.

For a molecule like this compound, which contains heteroatoms with lone pairs (N, F, Br), using a basis set with both diffuse and polarization functions, such as 6-311++G(d,p), would be crucial for obtaining accurate results for its geometry and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO : The outermost orbital containing electrons, which acts as an electron donor.

LUMO : The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and their energy gap. The spatial distribution of these orbitals would also be visualized to predict which parts of the molecule are most likely to participate in electron donation and acceptance.

Hypothetical Data Table for FMO Analysis: This table is for illustrative purposes only, as specific data for the title compound is not available.

| Parameter | Method/Basis Set | Energy (eV) |

|---|---|---|

| EHOMO | B3LYP/6-311++G(d,p) | (Value) |

| ELUMO | B3LYP/6-311++G(d,p) | (Value) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential:

Red : Regions of most negative potential, rich in electrons, and prone to electrophilic attack.

Blue : Regions of most positive potential, electron-poor, and prone to nucleophilic attack.

Green : Regions of neutral or zero potential.

For this compound, an MEP map would identify the reactive sites. It would likely show negative potential (red) around the electronegative fluorine and nitrogen atoms, indicating these are sites for electrophilic interaction. Positive potential (blue) might be located around the hydrogen atoms of the amine group, making them susceptible to nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals from a DFT or HF calculation into localized orbitals representing Lewis-type structures (bonds, lone pairs, and core orbitals).

NBO analysis is particularly useful for studying hyperconjugation, which involves delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. irdindia.in The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would quantify the delocalization of electrons from the nitrogen lone pair into the aromatic ring and other intramolecular charge transfer interactions, providing deep insight into the molecule's electronic stability.

Hypothetical Data Table for NBO Analysis: This table is for illustrative purposes only, as specific data for the title compound is not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | (Value) |

Theoretical Spectrogram Construction (FT-IR, FT-Raman)

Computational methods can be used to predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. After optimizing the geometry using a method like DFT with a suitable basis set, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities.

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically multiplied by a scaling factor to bring them into better agreement with experimental data. researchgate.netresearchgate.net The resulting scaled frequencies and intensities are used to construct a theoretical spectrum. This theoretical spectrum can then be compared with an experimentally recorded one to aid in the assignment of the observed vibrational bands to specific molecular motions (e.g., N-H stretching, C-F stretching, aromatic ring vibrations). nih.govnih.gov

Prediction of Global Chemical Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the global chemical reactivity of a molecule. For this compound, these descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in understanding the molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively.

The energy of the HOMO is directly related to the ionization potential (I), while the energy of the LUMO is related to the electron affinity (A). These values, in turn, are used to calculate a range of global reactivity descriptors that provide insights into the molecule's stability and reactivity. Key descriptors include:

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO). A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated from the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are generally harder and less reactive.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings. It quantifies the electrophilic nature of the compound.

These parameters are typically calculated using DFT methods, such as B3LYP, with a suitable basis set. The calculated values provide a quantitative framework for understanding the chemical behavior of this compound.

| Descriptor | Symbol | Formula |

| Ionization Potential | I | -EHOMO |

| Electron Affinity | A | -ELUMO |

| Energy Gap | ΔE | ELUMO - EHOMO |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 |

| Chemical Potential | μ | (ELUMO + EHOMO) / 2 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |

| Chemical Softness | S | 1 / η |

| Electrophilicity Index | ω | μ2 / (2η) |

Thermodynamic Aspects from Quantum Calculations

Quantum chemical calculations are also employed to determine the thermodynamic properties of this compound. These calculations are typically performed using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from DFT calculations. The standard thermodynamic functions, including heat capacity (Cp), entropy (S), and enthalpy (H), can be predicted at different temperatures.

These theoretical calculations provide valuable information on the thermal behavior of the molecule. For instance, the heat capacity indicates the amount of heat required to raise the temperature of the substance by a certain amount, while entropy is a measure of the randomness or disorder of the system. The enthalpy change can indicate whether a reaction involving the compound is exothermic or endothermic.

The thermodynamic parameters are generally calculated at a standard pressure of 1 atm and various temperatures. The data obtained from these calculations are crucial for understanding the stability and reactivity of the compound under different thermal conditions and for predicting the spontaneity of chemical reactions.

| Thermodynamic Property | Symbol | Description |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance by one degree Celsius. |

| Entropy | S | A measure of the molecular disorder or randomness of a system. |

| Enthalpy | H | A measure of the total energy of a thermodynamic system. |

Applications and Advanced Research Directions of 2 Bromo 4 Fluoro 5 Methylaniline Derivatives

Agrochemical Applications

Synthesis of Pesticidal Compounds

Halogenated anilines are recognized as important intermediates in the synthesis of agrochemicals. guidechem.comechemi.com The structural features of 2-bromo-4-fluoro-5-methylaniline make it a suitable precursor for developing new pesticidal compounds, including herbicides and crop protection agents. echemi.com The presence of both bromine and fluorine atoms can impart specific biological activities and metabolic stability to the final agrochemical product. The synthesis of these compounds often involves the transformation of the aniline (B41778) functional group into other reactive moieties that form the core of the active pesticidal molecule. echemi.com

Materials Science

Precursors for Ligands in Metal Complexes

In the field of materials science, aniline and its derivatives serve as precursors for the synthesis of ligands, which can then be coordinated with metal ions to form metal complexes with unique properties. guidechem.com The resulting complexes have potential applications in various areas, including the development of new materials. For example, Schiff base ligands, which can be synthesized from anilines, are used to create rare earth metal complexes. researchgate.net Furthermore, hydrazone ligands derived from related structures have been used to synthesize diorganotin(IV) complexes. researchgate.net These complexes are often studied for their spectral and potential biological properties. researchgate.net Polymers derived from aniline derivatives are also being explored for their potential use in manufacturing thermoelectric materials, which can directly convert thermal energy into electrical energy. guidechem.com

Role in Organic Semiconductors

Derivatives of this compound represent a class of compounds with significant potential in the field of organic electronics, particularly as building blocks for organic semiconductors. The unique combination of a bromine atom, a fluorine atom, and a methyl-substituted aniline core allows for tailored electronic properties and specific molecular architectures. These features are crucial for designing advanced materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

The primary application for such aniline derivatives in this domain is in the synthesis of hole-transporting materials (HTMs). HTMs are essential components in multilayered device structures, where they facilitate the efficient movement of positive charge carriers (holes) and block electrons, thereby enhancing device performance and stability. The design of novel HTMs often involves creating molecules with specific energy levels, high thermal stability, and good film-forming properties.

Research into advanced HTMs has shown that spirobifluorene cores are particularly effective scaffolds. mdpi.com By attaching electron-rich units, such as aniline derivatives, to this core, the resulting molecule's conjugation length and electronic properties can be finely tuned. mdpi.com For instance, the synthesis of spiro-based HTMs often utilizes palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect amine derivatives to an aromatic core. mdpi.com The presence of bromo and fluoro substituents on the aniline building block, as in this compound, offers multiple reactive sites for such synthetic modifications.

Below is a table summarizing the performance of selected hole-transporting materials, illustrating the key metrics used to evaluate their effectiveness in organic semiconductor devices.

| Hole-Transporting Material (HTM) | Device Structure | Power Conversion Efficiency (PCE) | Additional Notes |

| SDBXF-based HTM | Perovskite Solar Cell | 15.9% (dopant-free) | Significantly higher than undoped Spiro-OMeTAD (10.8%). rsc.org |

| HTM 1B (Spirobifluorene-based) | Red Phosphorescent OLED | 16.16 cd/A (Current Efficiency) | Showed superior external quantum efficiency (13.64%) compared to reference devices. mdpi.com |

| CJ-06 (Acetylene-linked Thiophene Core) | Perovskite Solar Cell | 6.77% | Possesses good thermal stability and film-forming ability. nih.gov |

Environmental and Biological Considerations

Biosynthesis of Halogenated Anilines in Marine Organisms

Contrary to the long-held belief that halogenated anilines are exclusively synthetic, recent scientific discoveries have confirmed their natural origin in marine environments. nih.gov Labeling studies and kinetic experiments have demonstrated that certain marine organisms are capable of biosynthesizing these compounds. nih.gov This finding has opened up a new class of halogenated natural products.

The primary organisms identified as producers of these compounds are marine microalgae. Specifically, the biofilm-forming diatom Nitzschia cf. pellucida has been shown to biosynthesize toxic halogenated anilines, including 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, as well as mixed dibromochloro and bromodichloro derivatives. nih.govrsc.org Marine organisms, particularly algae, are a significant source of a wide variety of halogenated metabolites, which can serve functions such as chemical defense or signaling. researchgate.netmdpi.com

The biosynthesis of these compounds is often catalyzed by haloperoxidase enzymes, which utilize halides from seawater to halogenate organic substrates. mdpi.com While much research has focused on macroalgae, phytoplankton are now recognized as promising sources of these metabolites due to their rapid adaptation to environmental changes, which influences their secondary metabolism. researchgate.net

The table below lists examples of halogenated anilines that have been identified as natural products from marine microalgae.

| Halogenated Aniline | Producing Organism | Environment | Reference |

| 2,4,6-Tribromoaniline | Nitzschia cf. pellucida | Marine Biofilm | nih.gov |

| 2,4,6-Trichloroaniline | Nitzschia cf. pellucida | Marine Biofilm | nih.gov |

| Dibromochloroaniline Derivatives | Nitzschia cf. pellucida | Marine Biofilm | nih.gov |

| Bromodichloroaniline Derivatives | Nitzschia cf. pellucida | Marine Biofilm | nih.gov |

Environmental Fate and Degradation Studies of Halogenated Anilines

The presence of halogenated anilines in the environment, whether from industrial sources or natural biosynthesis, necessitates an understanding of their persistence, transport, and degradation. The strong carbon-halogen bonds, particularly the carbon-fluorine bond, often render these compounds recalcitrant to degradation. nih.gov

Studies on chlorinated anilines, such as 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA), show that they are persistent in aquatic environments, with slow rates of biodegradation and volatilization. mdpi.com This persistence can lead to accumulation in water and soil, posing potential risks to ecosystems. mdpi.commdpi.com

Microbial degradation is a key process for the removal of these pollutants. Research has identified bacteria capable of breaking down halogenated anilines. For example, Acinetobacter sp. TW can degrade 4-fluoroaniline (B128567) (4-FA), although the optimal conditions for degradation differ from those for bacterial colonization. nih.gov The degradation of aniline by some microbes, like Rhodococcus sp. DH-2, proceeds via the catechol pathway. mdpi.com The biodegradation of polyfluorinated compounds often involves an initial metabolic attack on a non-fluorinated part of the molecule, which can activate the C-F bond for subsequent cleavage. mdpi.com

The degradation process can be influenced by various environmental factors. For instance, the degradation of aniline using thermally activated persulfate is affected by pH and the presence of co-contaminants like arsenic, which can compete for the reactive radical species. nih.gov

The table below summarizes findings from degradation studies on various halogenated anilines.

| Compound | Degradation Method/Organism | Key Findings | Reference |

| 4-Fluoroaniline (4-FA) | Acinetobacter sp. TW | Optimal degradation at pH 8; quorum sensing plays no role in degradation. | nih.gov |

| Aniline | Rhodococcus sp. DH-2 | >90% degradation of 1000 mg/L aniline in 36 hours; follows catechol pathway. | mdpi.com |

| 4-Chloroaniline (4-CA) | Environmental Fate Study | Long half-life in rivers (several days to months); subject to photo-oxidation. | mdpi.com |

| 3,4-Dichloroaniline (3,4-DCA) | Environmental Fate Study | No significant evidence of hydrolysis, volatilization, or biodegradation. | mdpi.com |

| Aniline | Thermally Activated Persulfate | >85% degradation at 40°C; inhibited by the presence of As(III). | nih.gov |

Future Research Perspectives

Exploration of Novel Derivatization Reactions

Derivatization is a chemical modification technique used to convert a compound into a new product, or derivative, with different chemical properties. researchgate.net For anilines, this is often done to improve their volatility for gas chromatography (GC) analysis or to enhance their detectability in high-performance liquid chromatography (HPLC). libretexts.orgresearchgate.net The primary methods include silylation, acylation, and alkylation, which target the active hydrogen on the amine group. libretexts.org

For a multifunctional molecule like this compound, the exploration of novel derivatization reactions extends beyond analytical purposes to the synthesis of new functional molecules. The existing amine (-NH2), bromo (-Br), and fluoro (-F) groups serve as handles for a wide range of chemical transformations.

Future research could focus on selective derivatization, targeting one functional group while preserving the others. For example:

N-Derivatization: The amine group can be acylated to form amides or alkylated to form secondary or tertiary amines. libretexts.org These reactions can introduce a vast array of new functionalities.

C-Br Derivatization: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

C-F Derivatization: While the C-F bond is generally strong, modern synthetic methods are emerging for its functionalization, offering pathways to novel fluorinated compounds.

Furthermore, complex derivatization sequences can build highly functionalized structures. For instance, a synthesized product can undergo further transformations, such as the reduction of multiple groups, Wittig reactions to form alkenes, or hydrolysis of ester groups to yield carboxylic acids. acs.org

The table below outlines common derivatization reactions and the functional groups they target, which are applicable to this compound.

| Derivatization Reaction Type | Reagent Class | Targeted Functional Group | Resulting Functional Group |

| Silylation | Silylating agents (e.g., TMS) | -NH2, -OH, -SH | Silylated amine, ether, thioether |

| Acylation | Acid halides, Anhydrides | -NH2, -OH, -SH | Amide, Ester, Thioester |

| Alkylation | Alkyl halides (e.g., PFB-Br) | -NH2, -OH, -SH, Carboxylic Acids | Alkylated amine, ether, thioether, ester |

| Suzuki Coupling | Organoboron Reagents | -Br | C-C bond (Aryl, Alkyl) |

| Buchwald-Hartwig Amination | Amines | -Br | C-N bond |

Development of New Catalytic Systems for Functionalization

The selective functionalization of aniline derivatives is a cornerstone of modern organic synthesis, driven by the prevalence of these motifs in pharmaceuticals, dyes, and functional materials. nih.govnih.gov A major focus of current research is the development of new and improved catalytic systems for C-H bond functionalization and C-N cross-coupling reactions. nih.govnih.gov

Historically, functionalizing anilines required pre-functionalization (e.g., halogenation) followed by cross-coupling. researchgate.net Direct C-H functionalization is a more atom-efficient approach. rsc.org Significant progress has been made in developing palladium-based catalysts that can achieve remarkable site-selectivity (ortho, meta, or para) on the aniline ring. nih.govrsc.orgacs.org This is often accomplished by using specialized directing groups or ligands that steer the catalyst to a specific C-H bond. For example, bidentate S,O-ligands can promote para-selective C-H olefination of anilines, while other ligands can direct ortho-arylation of unprotected anilines. nih.govnih.gov

Beyond palladium, there is a strong push to develop catalysts based on more abundant and less expensive metals like nickel and copper. nih.gov Nickel-catalyzed C-N cross-coupling can be achieved under mild, room-temperature conditions using light as an energy source. nih.gov Researchers are also exploring metal-free reaction conditions, which offer advantages in terms of cost and sustainability. acs.org For example, N,N-disubstituted anilines can be synthesized under metal-free conditions through a Smiles rearrangement. acs.org

The goals for future catalytic systems include:

Higher Selectivity: Precise control over which position on the aromatic ring is functionalized.

Broader Substrate Scope: Catalysts that are effective for a wide range of aniline derivatives, including those with electron-donating and electron-withdrawing groups.

Milder Conditions: Reactions that proceed at lower temperatures and pressures, reducing energy consumption.

Sustainability: Use of earth-abundant metal catalysts or metal-free systems to reduce cost and environmental impact.

The following table compares different types of modern catalytic systems used for the functionalization of aniline derivatives.

| Catalytic System | Reaction Type | Key Features | Reference |

| Pd/S,O-Ligand | para-C–H Olefination | High para-selectivity; broad substrate scope including primary, secondary, and tertiary anilines. | nih.gov |

| Pd/[2,2′-Bipyridin]-6(1H)-one | ortho-C–H Arylation | Operates on unprotected anilines; avoids N-arylation side products. | nih.gov |

| Pd/Nitrile Template | meta-C–H Olefination | Microwave-assisted; short reaction times; high regio-selectivity. | rsc.org |

| NiBr₂·3H₂O / Light | C-N Cross-Coupling | Photocatalyst-free; room temperature; uses an inexpensive nickel source. | nih.gov |

| Metal-Free (Smiles Rearrangement) | N-Alkylation/Arylation | Uses sulfonyl chlorides and amines; avoids transition metals; operationally simple. | acs.org |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of complex aniline derivatives often requires precise control over reaction conditions to ensure high yield and purity. Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration, aims to build quality into manufacturing by monitoring and controlling processes in real-time. youtube.com This is achieved by identifying critical process parameters and using advanced analytical techniques for in situ (in the reaction mixture) monitoring. For the synthesis of derivatives from this compound, several spectroscopic methods are particularly powerful.

Commonly employed spectroscopic tools in a PAT strategy include Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgyoutube.com These non-destructive techniques can provide real-time data on the concentration of reactants, intermediates, and products, allowing for dynamic adjustments to the process. youtube.com For instance, in reactions involving halogenated acetanilides, in situ ATR-FTIR spectroscopy can monitor the progress of lithiation reactions online. sigmaaldrich.com

Key benefits of these techniques include:

Real-time Process Understanding: Continuous data streams allow chemists to observe reaction kinetics, detect intermediates, and identify the reaction endpoint accurately. rsc.org

Improved Control: By integrating spectroscopic sensors with automated systems, it's possible to create feedback loops that adjust parameters like temperature or reagent addition rate to maintain optimal conditions. youtube.com

Enhanced Safety and Efficiency: Real-time monitoring helps prevent runaway reactions and reduces the need for offline sampling and analysis, accelerating development timelines. rsc.org

The table below summarizes the application of these techniques for monitoring the synthesis of aniline derivatives.

| Spectroscopic Technique | Information Provided | Application in Aniline Derivative Synthesis |

| FTIR Spectroscopy | Provides information on functional groups and molecular vibrations. Tracks the appearance/disappearance of key bonds. | Monitoring the conversion of a nitro group to an amine, or the progress of N-acylation reactions. youtube.com |

| Raman Spectroscopy | Sensitive to non-polar bonds and symmetric vibrations. Less interference from water, making it ideal for aqueous media. | Observing changes in the aromatic ring substitution pattern and monitoring crystallisation processes. youtube.com |

| NMR Spectroscopy | Gives detailed structural information about molecules in solution. | Used in flow chemistry setups ("flow NMR") to provide unambiguous identification of isomers and byproducts. rsc.org |

By applying these PAT tools, the synthesis of novel this compound derivatives can be optimized for greater consistency, higher yield, and improved safety, moving from a conventional "test-at-the-end" approach to a modern "quality-by-design" paradigm. youtube.com

Integration of Computational Predictions with Experimental Validation

Modern chemical research heavily relies on the synergy between computational modeling and experimental work. This integrated approach accelerates the discovery process by predicting molecular properties before a compound is ever synthesized, saving significant time and resources. For derivatives of this compound, computational chemistry provides profound insights into their structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a primary computational tool used to investigate the electronic and structural characteristics of molecules. chemrxiv.org DFT calculations can accurately predict:

Molecular Geometry: Bond lengths and angles are calculated to find the molecule's most stable three-dimensional structure. researchgate.net

Vibrational Frequencies: Predicted infrared and Raman spectra can be compared with experimental spectra to confirm the synthesized structure. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. chemrxiv.orgtci-thaijo.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting how the molecule will interact with other reagents or biological targets. researchgate.net

These theoretical predictions are then validated through experimental techniques. For example, a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) used DFT to compute vibrational wavenumbers, which were then compared with experimental FTIR and FT-Raman spectra, showing a very small difference between the predicted and observed values. researchgate.net Similarly, research on other fluorinated aniline derivatives has demonstrated full agreement between DFT calculations and experimental data from NMR, FTIR, and UV-Vis spectroscopy. bohrium.com

Another powerful computational method is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR attempts to build a statistical model that correlates variations in the chemical structure of a group of compounds with their biological activity (e.g., antimicrobial or anticancer potency). nih.govnih.gov By identifying key molecular descriptors (such as electronic and topological parameters) that influence activity, QSAR models can predict the potency of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates for synthesis. nih.gov

This iterative cycle of computational prediction followed by experimental validation allows for a more rational and efficient design of new molecules. mdpi.com

| Computational Method | Predicted Properties | Experimental Validation Technique(s) |

| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO gap, reactivity descriptors, vibrational spectra. tci-thaijo.org | X-ray Crystallography, FTIR/Raman Spectroscopy, UV-Vis Spectroscopy. researchgate.netbohrium.com |

| QSAR Modeling | Biological activity (e.g., IC₅₀), pharmacokinetic properties. nih.gov | In vitro biological assays (e.g., cytotoxicity, enzyme inhibition). nih.gov |

Targeted Therapeutic Applications and Bioavailability Studies

The unique combination of fluorine and bromine atoms makes derivatives of this compound attractive candidates for drug discovery. Fluorine, in particular, is known to enhance several key pharmacological properties. elsevierpure.com Its introduction into a drug molecule can increase metabolic stability (extending its half-life), improve binding affinity to target proteins, and enhance bioavailability by increasing lipophilicity. elsevierpure.comresearchgate.net

Research into halogenated aniline derivatives has revealed promising activity against various diseases, especially cancer. These compounds are often designed as inhibitors of specific enzymes that are overactive in cancer cells.

Targeted Cancer Therapy: Fluoro-substituted anilino derivatives have been synthesized and tested for their anticancer effects. One study focused on developing compounds active against melanoma by targeting the B-raf protein, a key enzyme in a cell growth pathway. nih.gov Another project reported the rational design of 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors of Mer and c-Met kinases, which are implicated in the growth and migration of various cancers. researchgate.net In these studies, researchers determine the potency of the compounds by measuring their half-maximal inhibitory concentration (IC₅₀).

Bioavailability and Pharmacokinetics: A successful drug must not only be potent but also possess favorable pharmacokinetic properties, meaning it can be absorbed, distributed, metabolized, and excreted effectively. This is often summarized by its bioavailability (F), which is the fraction of an administered dose that reaches systemic circulation. For example, a promising Mer/c-Met dual inhibitor based on an aniline scaffold was found to have moderate oral bioavailability (F = 45.3%) and high metabolic stability in human liver microsomes. researchgate.net Studies also investigate how these compounds bind to proteins in the blood, such as human serum albumin (HSA), as this interaction is fundamental to understanding their distribution and pharmacodynamics. nih.gov

The table below presents selected findings from studies on therapeutically relevant aniline derivatives.

| Derivative Class | Therapeutic Target | Key Findings |

| Fluoro-substituted anilino-hydroxybenzoquinones | B-raf protein | A derivative, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- tci-thaijo.orgbohrium.combenzoquinone, showed the lowest cell viability in A375 melanoma cells with an LC₅₀ of 12.25 µg/mL. nih.gov |

| 2-Substituted aniline pyrimidines | Mer/c-Met kinases | Compound 17c showed potent dual inhibition (IC₅₀ = 6.4 nM for Mer, 26.1 nM for c-Met) and moderate oral bioavailability (F = 45.3%). researchgate.net |

| Bromo benzohydrazides | Cancer cells | Compound 22 was found to be a potent anticancer agent against HCT116 cells with an IC₅₀ of 1.20 µM, more potent than the standard drug 5-fluorouracil. nih.gov |

These advanced research directions highlight the significant versatility of the this compound scaffold. Through the integration of real-time reaction monitoring, predictive computational modeling, and targeted biological evaluation, derivatives of this compound are poised to contribute to the development of novel materials and next-generation therapeutics.

常见问题

Basic Synthesis and Purification

Q: What are the common synthetic routes for preparing 2-Bromo-4-fluoro-5-methylaniline, and how can regioselectivity be controlled during halogenation? A:

- Synthetic Routes : The compound can be synthesized via sequential halogenation and methylation. For example, bromination of 4-fluoro-5-methylaniline using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–5°C) ensures selective bromination at the ortho position relative to the amino group. Fluorination can precede bromination using fluorinating agents like Selectfluor™ .

- Regioselectivity : The amino group acts as a strong ortho/para-directing group. Steric hindrance from the methyl group at position 5 may favor bromination at position 2. Computational modeling (DFT) can predict substituent effects, and experimental validation via NMR tracking of intermediates is recommended .

Purification and Characterization

Q: What purification techniques are optimal for isolating this compound, and how are purity and structure confirmed? A:

- Purification : Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities from closely related isomers .

- Characterization :

Stability and Storage

Q: How should this compound be stored to prevent decomposition, and what are its stability limits? A: